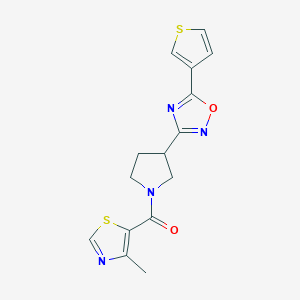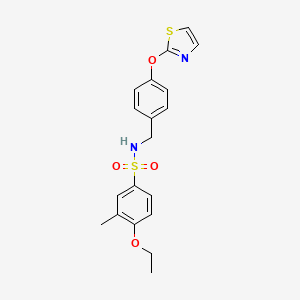
4-ethoxy-3-methyl-N-(4-(thiazol-2-yloxy)benzyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-ethoxy-3-methyl-N-(4-(thiazol-2-yloxy)benzyl)benzenesulfonamide is a synthetic organic compound that belongs to the class of sulfonamides. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for their potential therapeutic properties. The structure of this compound includes a benzenesulfonamide core with ethoxy, methyl, and thiazol-2-yloxy substituents, which contribute to its unique chemical and biological characteristics.
Applications De Recherche Scientifique
4-ethoxy-3-methyl-N-(4-(thiazol-2-yloxy)benzyl)benzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of bacterial infections due to its sulfonamide moiety.
Industry: Utilized in the development of new materials with specific chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethoxy-3-methyl-N-(4-(thiazol-2-yloxy)benzyl)benzenesulfonamide typically involves multiple steps:
Formation of the Thiazol-2-yloxy Intermediate: This step involves the reaction of 2-mercaptothiazole with an appropriate halogenated benzyl compound under basic conditions to form the thiazol-2-yloxy intermediate.
Sulfonamide Formation: The intermediate is then reacted with 4-ethoxy-3-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine to form the desired sulfonamide compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-purity reagents to minimize impurities.
Analyse Des Réactions Chimiques
Types of Reactions
4-ethoxy-3-methyl-N-(4-(thiazol-2-yloxy)benzyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under strong oxidative conditions, potentially leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Common reducing agents include lithium aluminum hydride or catalytic hydrogenation.
Substitution: Electrophilic reagents such as nitric acid for nitration or bromine for halogenation.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Nitro or halogenated derivatives depending on the specific electrophilic reagent used.
Mécanisme D'action
The mechanism of action of 4-ethoxy-3-methyl-N-(4-(thiazol-2-yloxy)benzyl)benzenesulfonamide involves its interaction with biological targets such as enzymes or receptors. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for bacterial dihydropteroate synthase, thereby inhibiting the enzyme and preventing bacterial growth. The thiazol-2-yloxy group may enhance binding affinity and specificity to the target enzyme or receptor.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-ethoxy-N-(4-(thiazol-2-yloxy)benzyl)benzenesulfonamide: Similar structure but lacks the methyl group.
3-methyl-N-(4-(thiazol-2-yloxy)benzyl)benzenesulfonamide: Similar structure but lacks the ethoxy group.
N-(4-(thiazol-2-yloxy)benzyl)benzenesulfonamide: Lacks both the ethoxy and methyl groups.
Uniqueness
4-ethoxy-3-methyl-N-(4-(thiazol-2-yloxy)benzyl)benzenesulfonamide is unique due to the combination of its substituents, which can influence its chemical reactivity and biological activity. The presence of both ethoxy and methyl groups, along with the thiazol-2-yloxy moiety, provides a distinct profile that can be advantageous in specific applications, such as enhanced binding to biological targets or improved solubility.
This compound’s unique structure and properties make it a valuable subject of study in various fields, including medicinal chemistry, biochemistry, and industrial chemistry.
Propriétés
IUPAC Name |
4-ethoxy-3-methyl-N-[[4-(1,3-thiazol-2-yloxy)phenyl]methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4S2/c1-3-24-18-9-8-17(12-14(18)2)27(22,23)21-13-15-4-6-16(7-5-15)25-19-20-10-11-26-19/h4-12,21H,3,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHZYHESQLGRXSE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)NCC2=CC=C(C=C2)OC3=NC=CS3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
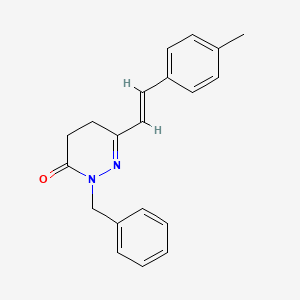

![2-(2-(Diethylamino)ethyl)-6,7-dimethyl-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2858566.png)
![2-[4-(3-Bromophenyl)-1-(tert-butoxycarbonyl)piperidin-4-yl]acetic acid](/img/structure/B2858567.png)
![2-{[(Tert-butoxy)carbonyl]amino}cycloheptane-1-carboxylic acid](/img/new.no-structure.jpg)
![(2-Phenyl-imidazo[1,2-a]pyridin-3-yl)-methanol](/img/structure/B2858571.png)
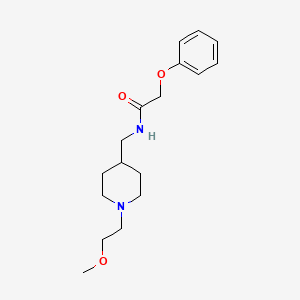
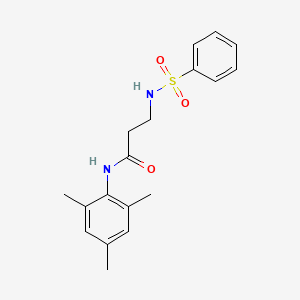
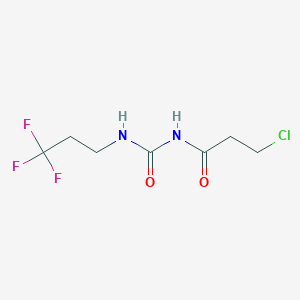
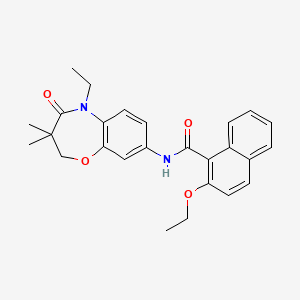
![2-[[(4-chlorophenyl)sulfonyl]-3-(trifluoromethyl)anilino]-N-(4-methoxyphenyl)acetamide](/img/structure/B2858580.png)
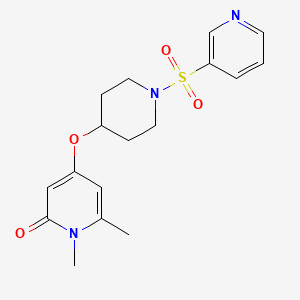
![7-chloro-3-hydroxy-2-[3-(trifluoromethyl)phenyl]-3,4-dihydroquinazolin-4-one](/img/structure/B2858584.png)
